N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide
Description
This compound is a thiourea derivative featuring a pyridine-4-carboxamide core linked to a 3-methyl-4-(propan-2-yl)phenyl group via a carbamothioylamino bridge. Its structural complexity arises from the combination of a heterocyclic pyridine ring, a substituted aromatic system, and a thiourea functional group.
Properties
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)-3-(pyridine-4-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)15-5-4-14(10-12(15)3)19-17(23)21-20-16(22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGDOTPIQVJUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)hydrazine. This intermediate is then reacted with carbon disulfide and an appropriate amine to form the thiosemicarbazide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of catalysts and optimized reaction conditions can further improve the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiosemicarbazide group to corresponding amines or hydrazines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or hydrazines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of materials with specific properties, such as catalysts and sensors.
Mechanism of Action
The mechanism of action of N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide involves its interaction with molecular targets and pathways in biological systems. The thiosemicarbazide group can form coordination complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo redox reactions and form reactive intermediates may contribute to its biological activity.
Comparison with Similar Compounds
Functional Group Impact on Bioactivity
- Thiourea Linkage: The carbamothioylamino group is critical for hydrogen bonding and metal coordination, as seen in ’s dihydropyridine derivatives, where thioether groups enhance enzyme inhibition .
- Pyridine vs. Benzene : Pyridine’s nitrogen atom may improve metabolic stability compared to benzene rings in compounds, which are prone to oxidative degradation .
Physicochemical Properties
- Lipophilicity : The 3-methyl-4-(propan-2-yl)phenyl group likely increases logP values compared to polar substituents (e.g., nitro or methoxy) in analogs. This could enhance membrane permeability but reduce aqueous solubility .
- Thermal Stability : Melting points of analogs in (168–246°C) suggest that electron-withdrawing groups (e.g., nitro) lower melting points due to reduced crystallinity, while bulky substituents (e.g., thiophene) increase them .
Biological Activity
N-({[3-methyl-4-(propan-2-yl)phenyl]carbamothioyl}amino)pyridine-4-carboxamide, a thiosemicarbazide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Thiosemicarbazide group : This functional group is known for its ability to form coordination complexes with metal ions.
- Pyridinecarboxamide moiety : This structural feature contributes to the compound's biological properties.
Molecular Formula
- C17H20N4OS
Molecular Weight
- 304.43 g/mol
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Metal Ion Coordination : The thiosemicarbazide group can coordinate with metal ions, influencing enzymatic activities and biochemical pathways.
- Redox Reactions : The compound can undergo oxidation and reduction processes, generating reactive intermediates that may exert cytotoxic effects on target cells.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including:
- Escherichia coli
- Staphylococcus aureus
The minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL, showcasing comparable efficacy to standard antibiotics like ceftriaxone .
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies on breast cancer cell lines (MCF-7) revealed:
- IC50 Values : The compound exhibited an IC50 value of 225 µM, indicating effective growth inhibition.
- Cell Cycle Arrest : Treated cells showed significant accumulation in the S phase, suggesting induction of apoptosis .
Study 1: Antimicrobial Efficacy
A detailed examination of the compound's antibacterial properties revealed:
| Bacterial Strain | Inhibition Zone Diameter (mm) | MIC (µg/mL) |
|---|---|---|
| E. faecalis | 29 | 40 |
| P. aeruginosa | 24 | 50 |
| S. typhi | 30 | 45 |
| K. pneumoniae | 19 | 50 |
This study highlighted the compound's broad-spectrum activity against multiple pathogens .
Study 2: Anticancer Properties
In another investigation focusing on cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 225 | Induction of apoptosis |
| HeLa | 300 | Cell cycle arrest in S phase |
These findings suggest the compound's potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
